Fmoc-Trp-OPfp Fmoc-Trp-OPfp
Brand Name: Vulcanchem
CAS No.: 86069-87-6
VCID: VC21540695
InChI: InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Molecular Formula: C32H21F5N2O4
Molecular Weight: 592.5 g/mol

Fmoc-Trp-OPfp

CAS No.: 86069-87-6

Cat. No.: VC21540695

Molecular Formula: C32H21F5N2O4

Molecular Weight: 592.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trp-OPfp - 86069-87-6

CAS No. 86069-87-6
Molecular Formula C32H21F5N2O4
Molecular Weight 592.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Standard InChI Key KLPGTAYCHANVFY-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Physical and Chemical Properties

Structural Information and Identification

Fmoc-Trp-OPfp possesses distinct structural characteristics and identification parameters as outlined in Table 1.

Table 1: Identification Parameters of Fmoc-Trp-OPfp

ParameterValue
CAS Number86069-87-6
Molecular FormulaC32H21F5N2O4
Molecular Weight592.5 g/mol
IUPAC Name(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Standard InChIInChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Standard InChIKeyKLPGTAYCHANVFY-DEOSSOPVSA-N

The compound features the characteristic Fmoc group connected to the α-amino group of tryptophan, while the carboxyl terminus is activated as a pentafluorophenyl ester . This structural arrangement facilitates both protection and subsequent activation for peptide bond formation.

Physical Properties

The physical properties of Fmoc-Trp-OPfp, presented in Table 2, are important considerations for handling and storage in laboratory settings.

Table 2: Physical Properties of Fmoc-Trp-OPfp

PropertyValue
AppearanceWhite powder or crystalline powder
Melting Point184-185°C
Storage Temperature2-8°C
FormPowder
ColorWhite

These physical characteristics reflect the compound's stability under proper storage conditions, which is crucial for maintaining its reactivity and effectiveness in peptide synthesis applications .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Fmoc-Trp-OPfp serves as a fundamental building block in solid-phase peptide synthesis, particularly for sequences containing tryptophan residues. The compound's design addresses specific challenges in peptide synthesis by:

  • Providing selective protection of the α-amino group via the Fmoc moiety

  • Offering enhanced reactivity through the pentafluorophenyl ester activation

  • Enabling facile coupling under mild conditions without racemization

The Fmoc protection strategy is widely adopted in modern peptide synthesis due to its compatibility with mild deprotection conditions using bases like piperidine, which preserves sensitive peptide sequences. This orthogonal protection scheme allows for selective deprotection and sequential peptide chain elongation without disturbing other protected functional groups.

Advantages in Complex Peptide Synthesis

The pentafluorophenyl ester activation in Fmoc-Trp-OPfp offers significant advantages over alternative activation methods, particularly when dealing with sterically hindered coupling positions or challenging sequences. The activation provides sufficient reactivity while minimizing side reactions that could compromise the integrity of the growing peptide chain.

For tryptophan-containing peptides, which are often susceptible to side reactions due to the nucleophilic indole ring, Fmoc-Trp-OPfp represents a balanced approach that preserves the indole structure while enabling efficient coupling . This careful balance is essential for the synthesis of biologically active peptides where tryptophan residues play crucial structural or functional roles.

Research Applications and Findings

Advanced Applications in Biomaterial Development

Recent research has expanded the applications of Fmoc-protected amino acids, including Fmoc-Trp-OPfp, beyond traditional peptide synthesis. Studies have demonstrated that these compounds can be utilized in forming nanoparticles and hydrogels with potential applications in drug delivery systems and cancer therapy.

The self-assembly properties of Fmoc-protected amino acids have been exploited to create supramolecular structures. For instance, Fmoc-Trp-OH, a related compound, has been used to form supramolecular hydrogels through co-assembly with other Fmoc-amino acids, creating biomaterials with tunable properties. These advances highlight the versatility of Fmoc-protected tryptophan derivatives in both chemical synthesis and materials science.

Comparison with Related Compounds

Understanding the relationship between Fmoc-Trp-OPfp and its structural isomers or derivatives provides valuable context for its application in research. Table 3 presents a comparison with related compounds.

Table 3: Comparison of Fmoc-Trp-OPfp with Related Compounds

CompoundCAS NumberMolecular WeightKey DifferencesPrimary Application
Fmoc-Trp-OPfp86069-87-6592.5 g/molL-isomer with pentafluorophenyl esterStandard peptide synthesis
Fmoc-D-Trp-OPfp136554-94-4592.5 g/molD-isomer with pentafluorophenyl esterD-peptide synthesis
Fmoc-Trp(Boc)-OH143824-78-6526.21 g/molBoc protection on indole nitrogen, free carboxylSynthesis of peptides containing both arginine and tryptophan

This comparison reveals the structural variations that influence the specific applications of each compound in peptide synthesis. For instance, Fmoc-Trp(Boc)-OH is particularly recommended for synthesizing peptides containing both arginine and tryptophan, where additional protection of the indole nitrogen prevents side reactions during cleavage .

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592.5113 g/mol